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These application notes provide a detailed overview and experimental protocols for two
powerful biophysical techniques used to characterize the formation of ternary complexes:
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Understanding
the kinetics, thermodynamics, and cooperativity of ternary complex formation is crucial for
various research areas, particularly in the development of therapeutics like Proteolysis
Targeting Chimeras (PROTACSs) and molecular glues.

Introduction to Ternary Complex Formation

A ternary complex consists of three distinct molecules that bind to each other. In drug
discovery, this often involves a target protein, a small molecule, and a third protein, such as an
E3 ligase in the case of PROTACSs. The stability and kinetics of this ternary complex are critical
for the efficacy of such drugs.[1][2] Biophysical assays like SPR and ITC are indispensable for
guantifying these interactions, providing insights into binding affinity, kinetics, and the
thermodynamic driving forces of complex formation.[3][4][5]

Surface Plasmon Resonance (SPR) for Ternary
Complex Analysis

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting
changes in the refractive index on a sensor surface.[6][7] It is a powerful tool for determining
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the kinetics (association and dissociation rates) and affinity of both binary and ternary
complexes.[6][8]

Application Note: SPR

SPR is particularly well-suited for studying the complex kinetics of PROTAC-induced ternary
complex formation.[1] A common experimental setup involves immobilizing one of the proteins
(e.g., the E3 ligase) on the sensor chip and then flowing over the small molecule (e.g.,
PROTAC) either alone (for binary interaction) or pre-incubated with the second protein (the
target protein) to measure ternary complex formation.[1] This allows for the direct measurement
of association rates (k_on), dissociation rates (k_off), and the equilibrium dissociation constant
(K_D).[1]

One of the key advantages of SPR is its ability to provide kinetic information that is not
accessible through ITC.[7] This includes the dissociative half-life of the ternary complex, which
has been shown to correlate with the rate of intracellular target protein degradation.[1] Both
multi-cycle kinetics (MCK) and single-cycle kinetics (SCK) can be employed. SCK is particularly
useful for interactions with very slow dissociation rates, as it avoids the need for surface
regeneration between injections, which can sometimes damage the immobilized ligand.[7][9]
[10]

A crucial concept in the analysis of ternary complexes is cooperativity (a), which describes how
the binding of the first two components influences the binding of the third. It is calculated as the
ratio of the binary K_D to the ternary K_D (a = K_D_binary / K_D_ternary).[1]

e o > 1: Positive cooperativity, indicating the ternary complex is more stable than the binary
complex.

e 0 < 1: Negative cooperativity, indicating the ternary complex is less stable.

e o = 1: No cooperativity.

Experimental Workflow: SPR Analysis of a PROTAC-
induced Ternary Complex
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Caption: SPR experimental workflow for ternary complex analysis.
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Protocol: SPR Single-Cycle Kinetics (SCK) for Ternary
Complex Formation

This protocol is adapted for a PROTAC system where the E3 ligase is immobilized.
1. Materials:

o Purified E3 ligase and target protein (ideally >95% pure and aggregate-free).[11]
 PROTAC of known concentration, dissolved in DMSO.

e SPR instrument (e.qg., Biacore T200).

e Sensor chip (e.g., Series S Sensor Chip SA for biotinylated protein).[7]

e Running buffer: e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM TCEP, 0.005% TWEEN
20, and 1% DMSO.[7] Buffers should be filtered and degassed.[12]

» Regeneration buffer (if needed for other experiments): e.g., 10 mM HCI.[13]
2. Surface Preparation:
e Equilibrate the sensor chip with running buffer.

e Immobilize biotinylated E3 ligase onto the streptavidin-coated sensor chip to a target level
(e.g., 900 RU).[7] This can be done using automated wizards in the instrument's control
software.

3. Analyte Preparation (for Ternary Complex Measurement):
e Prepare a stock solution of the PROTAC in running buffer (e.g., 1 uM with 2% DMSO).
o Prepare a stock solution of the target protein in running buffer without DMSO (e.g., 50 uM).

» Mix the PROTAC and target protein solutions 1:1 to get a final solution of 0.5 uM PROTAC
and 25 uM target protein in 1% DMSO.
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» Perform serial dilutions of this complex. The dilution buffer should contain the target protein
at a near-saturating concentration (e.g., 2 uM) to ensure the PROTAC remains bound during
the experiment.[7] This helps to overcome the "hook effect".[7] A typical concentration series
might be 500 nM down to 0.8 nM of the PROTAC.

4. Single-Cycle Kinetics (SCK) Assay:
o Set the flow rate (e.g., 100 pL/min).[7]

o Perform a single-cycle kinetic run by sequentially injecting the prepared analyte
concentrations from lowest to highest without a regeneration step in between.

» Typical injection parameters: 180 seconds contact time, 30 seconds stabilization period.[7]

 After the final and highest concentration injection, allow for a long dissociation time (e.g.,
1000 seconds) to accurately measure the dissociation rate.[7]

« Include buffer blanks (running buffer with the same DMSO concentration) for double
referencing.

5. Data Analysis:
o Subtract the reference surface data and the buffer blank injections from the sensorgrams.

 Fit the resulting curves using a 1:1 binding model in the analysis software to obtain k_on,
k_off, and K_D for the ternary complex.

o Repeat the experiment with the PROTAC alone to determine the binary K_D.

» Calculate the cooperativity factor ().

Data Presentation: SPR

Table 1: Kinetic and Affinity Data for Binary and Ternary Complex Formation of PROTAC MZ1
with VHL and BET Bromodomains (SPR).[1]
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k_on (105 k_off K_D_bina K _D_tern Cooperati
Complex ) t_1/2 (s)

M-'s™?) (10—2s7?) ry (nM) ary (nM) vity (o)
VHL / MZ1 2.1 4.1 190 - -
VHL / MZ1

15 0.14 - 0.93 204 495
/ Brd2BD2
VHL / MZ1

1.3 11 - 83 2.3 6.3
/ Brd3BD2
VHL / MZ1

9.8 0.19 - 1.9 100 365
/ Brd4BD2

Data adapted from Roy et al., 2019. Experiments were performed at 298.15 K in single-cycle
kinetic (SCK) format.[1]

Isothermal Titration Calorimetry (ITC) for Ternary
Complex Analysis

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed

during a binding event.[14] This provides a complete thermodynamic profile of the interaction,

including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (AH) and
entropy (AS).[15][16]

Application Note: ITC

ITC is considered the "gold standard” for determining the thermodynamics of binding

interactions and is particularly powerful for quantifying cooperativity in ternary systems.[15] The

experimental setup typically involves titrating one component into a solution containing the

other two. For example, to measure the affinity of a PROTAC to the E3 ligase in the presence

of the target protein, the PROTAC is placed in the syringe and titrated into the sample cell

containing the E3 ligase and a saturating concentration of the target protein.[17]

By comparing the thermodynamic parameters from three separate experiments, a

comprehensive understanding of the ternary complex formation can be achieved:

 Titration 1: Component A into Component B (Binary interaction).
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 Titration 2: Component A into Component C (Binary interaction).
 Titration 3: Component A into a mixture of B and C (Ternary interaction).

The change in binding affinity and enthalpy between the binary and ternary experiments
directly quantifies the cooperativity of the system.[17] While ITC provides rich thermodynamic
data, it is generally lower throughput than SPR and requires larger amounts of sample.[18] It
also does not provide kinetic information.[4]

Logical Relationship: ITC Cooperativity Measurement

ITC Experiments
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Caption: Logic for determining cooperativity using ITC.

Protocol: ITC for Ternary Complex Cooperativity
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This protocol describes the titration of a PROTAC into an E3 ligase in the absence and
presence of a target protein.

1. Materials:

o Purified E3 ligase and target protein in the final, matched dialysis buffer.
» PROTAC of known concentration.

e ITC instrument (e.g., MicroCal iTC200).

 Final dialysis buffer for dilutions (e.g., 20 mM HEPES pH 7.5, 150 mM Nacl). All components
must be in an identical, well-matched buffer to minimize heats of dilution.[16]

2. Sample Preparation:
» Dialyze all proteins extensively against the same buffer.
o Accurately determine the concentrations of all proteins and the PROTAC.
o Degas all solutions before use.
» For Binary Titration (PROTAC into E3 Ligase):
o Sample Cell (1.4 mL): 10-20 uM ES3 Ligase.

o Syringe (40 pL): 100-200 uM PROTAC (typically 10-fold higher than the cell
concentration).

e For Ternary Titration (PROTAC into E3 Ligase + Target):

o Sample Cell (1.4 mL): 10-20 uM E3 Ligase mixed with a saturating concentration of the
target protein (e.g., 5-10 fold molar excess over the E3 ligase).

o Syringe (40 pL): 100-200 uM PROTAC.
3. ITC Experiment:

o Set the experimental temperature (e.g., 25°C).
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Set the reference power and stirring speed (e.g., 5 pcal/sec and 750 rpm).[19]
Equilibrate the instrument until a stable baseline is achieved.
Perform an initial small injection (e.g., 0.4 yL) which is typically discarded during analysis.

Proceed with a series of injections (e.g., 19 injections of 2 pL each) with sufficient spacing
between them for the signal to return to baseline (e.g., 150 seconds).

Perform a control experiment by titrating the PROTAC into the buffer to measure the heat of
dilution, which will be subtracted from the binding data.

. Data Analysis:

Integrate the raw thermogram peaks to generate a binding isotherm (kcal/mol vs. molar
ratio).

Subtract the heat of dilution data.

Fit the isotherm using an appropriate binding model (e.g., one-set of sites) to determine K_D,
AH, and n for both the binary and ternary interactions.

Calculate the Gibbs free energy (AG = -RTIn(1/K_D)) and entropy (AS = (AH - AG)/T).

Calculate the cooperativity factor (a = K_D_binary / K_D_ternary).

Data Presentation: ITC

Table 2: Thermodynamic Parameters for the Interaction of MZ1 with VHL in the Absence and
Presence of Brd4BD2 (ITC).

o AG AH -TAS Cooperativi
Titration K_D (nM)
(kcallmol) (kcallmol) (kcallmol) ty (o)
MZ1 into VHL 66 -9.8 -11.5 1.7
MZ1 into VHL
-11.5 -12.3 0.8 16.5
+ Brd4BD2
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Data adapted from published studies. This table illustrates how thermodynamic data for binary
and ternary interactions are presented to show cooperativity.[8]

Troubleshooting Common Issues
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Issue

Possible Cause
(SPR)

Possible Cause
(ITC)

Suggested
Solution

No or Weak Signal

Poor protein activity
after immobilization;
Low binding affinity;
Incorrect analyte

concentration.[11]

Very weak binding
affinity; Inactive
protein; Incorrect

concentrations.

Verify protein activity
and concentration. For
SPR, try a different
immobilization
strategy. For ITC,
increase
concentrations if

possible.

High Baseline Drift

Unstable immobilized
protein; Buffer
mismatch between
flow and sample;
Temperature

fluctuations.[11]

Ensure protein
stability on the chip.
Use perfectly matched
and degassed buffers.
Allow ample time for
instrument

equilibration.

Complex

Sensorgrams

Multi-step binding
events;
Conformational
changes upon
binding; Protein

aggregation.[11]

Complex binding
model (e.g., multiple
sites, cooperativity);

Protein aggregation.

Ensure sample is
monodisperse (e.g.,
via DLS). Use more
complex fitting models
if a simple 1:1
interaction is not

appropriate.

Large Heats of

Dilution

Buffer mismatch (pH,
salt, or additives like
DMSO); Mismatch in
concentration of the

third component.[11]
[20]

Ensure all
components are in a
perfectly matched
buffer, including
identical
concentrations of any
additives. Perform and
subtract control
titrations (ligand into
buffer).
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Titrate a wide range of
PROTAC

At high PROTAC _
concentrations to

concentrations, binary
complexes (PROTAC-
"Hook Effect" Target, PROTAC- -

Ligase) dominate over

identify the optimal
window for ternary
complex formation.

Keep the free target
the ternary complex.

protein concentration
[11][21]

high in the analyte

solution.[7]

Conclusion

SPR and ITC are complementary techniques that provide a comprehensive biophysical
characterization of ternary complex formation. SPR excels at delivering real-time kinetic data,
which is crucial for understanding the dynamics and stability of the complex, while ITC offers a
complete thermodynamic profile, elucidating the driving forces behind the interaction. The
detailed protocols and application notes provided here serve as a guide for researchers to
effectively employ these techniques to advance their research and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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